molecular formula C25H32N2O4S B11131752 1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11131752
M. Wt: 456.6 g/mol
InChI Key: DFHSXNBEGWPJQN-LNVKXUELSA-N
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Description

1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiophen-2-yl group: This step often involves a coupling reaction using a thiophene derivative.

    Attachment of the diethylaminoethyl group: This can be done through an alkylation reaction.

    Addition of the hydroxy group: This step may involve a hydroxylation reaction.

    Incorporation of the 4-(2-methylpropoxy)phenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxy group.

    Substitution: The diethylaminoethyl group can be substituted with other alkyl or aryl groups.

    Coupling reactions: The thiophen-2-yl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Alkyl halides or aryl halides can be used as reagents.

    Coupling reactions: Palladium-catalyzed coupling reactions are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Medicinal Chemistry: This compound may be investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Biology: It could be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

    Industry: It may have applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, for example, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H32N2O4S

Molecular Weight

456.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H32N2O4S/c1-5-26(6-2)13-14-27-22(20-8-7-15-32-20)21(24(29)25(27)30)23(28)18-9-11-19(12-10-18)31-16-17(3)4/h7-12,15,17,22,28H,5-6,13-14,16H2,1-4H3/b23-21-

InChI Key

DFHSXNBEGWPJQN-LNVKXUELSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC(C)C)/O)/C(=O)C1=O)C3=CC=CS3

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC(C)C)O)C(=O)C1=O)C3=CC=CS3

Origin of Product

United States

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